1-[3-(Dimethylamino)phenyl]-2-propanone
Description
Properties
CAS No. |
73177-36-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
LLZZDFTVWLHQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-[3-(Dimethylamino)phenyl]-2-propanone is characterized by a ketone functional group and a dimethylamino substituent on a phenyl ring. Its molecular formula is C12H15N, and it has a molecular weight of 175.23 g/mol. The compound typically appears as a white to yellow crystalline solid, with a melting point ranging from 90 to 94 °C. Its structure contributes to its reactivity and biological properties, making it an interesting subject for various applications.
Analgesic Properties
Research indicates that 1-[3-(Dimethylamino)phenyl]-2-propanone exhibits notable analgesic effects. It has been studied as a potential alternative to traditional opioids, which often come with significant side effects such as addiction and respiratory depression. The compound's mechanism of action suggests it may provide pain relief without the adverse effects commonly associated with opioid analgesics .
Antidepressant Activity
The compound's structural similarity to other psychoactive substances has led to investigations into its antidepressant properties. Studies have shown that derivatives of this compound can influence neurotransmitter systems in the brain, potentially offering therapeutic benefits for mood disorders .
Anticancer Research
1-[3-(Dimethylamino)phenyl]-2-propanone has also been evaluated for its anticancer properties. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). These findings suggest that the compound may be a candidate for further development as an anticancer agent .
Laser Dye Development
The compound has been synthesized for use in laser dye applications. Its unique chemical structure allows it to function effectively as a laser medium, providing opportunities for advancements in optical technologies .
Antimalarial Studies
Investigations into the antimalarial effects of compounds structurally related to 1-[3-(Dimethylamino)phenyl]-2-propanone have revealed some potential efficacy against malaria parasites in experimental models. Although not as potent as established treatments like chloroquine, these findings highlight the compound's versatility in biological applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propanone Derivatives
1-[3-(Trifluoromethyl)phenyl]-2-propanone (CAS: 21906-39-8)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Differences: Replacing the dimethylamino group with a trifluoromethyl (-CF₃) group increases molecular weight and introduces strong electron-withdrawing effects.
2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-Methylmethcathinone, 3-MMC)
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- Key Differences: Structurally similar but with a methylamino (-NHCH₃) group instead of dimethylamino. This compound is psychoactive, highlighting how minor substituent changes drastically alter biological activity .
3-(Dimethylamino)-1-phenyl-1-propanol (CAS: 5554-64-3)
Chalcone Analogs (Prop-2-en-1-one Derivatives)
Chalcones (1,3-diarylprop-2-en-1-ones) share a conjugated enone system, differing from propanones by the presence of a double bond.
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
- Molecular Formula: C₁₇H₁₄F₃NO
- Molecular Weight : 329.30 g/mol
- Melting Point : 141–145°C
- Key Differences: The extended conjugation and trifluoromethyl group enhance rigidity and electron-deficient character, making it a potent monoamine oxidase (MAO) inhibitor .
1-(Benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (CAS: 1028634-48-1)
- Molecular Formula : C₁₈H₁₇N₃O
- Molecular Weight : 291.35 g/mol
Data Table: Comparative Analysis
Q & A
Q. What are the common synthetic routes for 1-[3-(Dimethylamino)phenyl]-2-propanone?
The synthesis typically involves condensation reactions. For example, a Claisen-Schmidt condensation between 3-(dimethylamino)benzaldehyde and acetone under acidic or basic conditions could yield the target compound. Ethanol is often used as a solvent, with thionyl chloride (SOCl₂) or other catalysts facilitating the reaction . Purification via recrystallization (e.g., in ethanol) or column chromatography is recommended to isolate the product.
Q. What spectroscopic methods are used to characterize 1-[3-(Dimethylamino)phenyl]-2-propanone?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the aromatic dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and ketone carbonyl (δ ~205–210 ppm).
- IR spectroscopy : A strong C=O stretch near 1700–1750 cm⁻¹.
- Mass spectrometry (MS) : Molecular ion peak ([M]⁺) matching the molecular formula C₁₁H₁₅NO (calc. 177.115 g/mol) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds .
Q. How should researchers handle and store 1-[3-(Dimethylamino)phenyl]-2-propanone safely?
- Handling : Use PPE (gloves, goggles), avoid inhalation/contact with skin, and work in a fume hood. The compound may irritate mucous membranes .
- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Compatibility testing with storage materials (e.g., glass vs. plastic) is advised .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of 1-[3-(Dimethylamino)phenyl]-2-propanone?
Quantum chemistry calculations (e.g., DFT) and QSPR models can estimate properties like logP (lipophilicity), pKa, and solubility. Neural networks trained on structural descriptors (e.g., SMILES strings) can predict reactivity or spectroscopic profiles . Tools like PubChem’s computational datasets provide preliminary data, but experimental validation is critical .
Q. What challenges arise in resolving structural data contradictions for derivatives of this compound?
Discrepancies in NMR or crystallographic data may stem from:
- Tautomerism : The dimethylamino group’s electron-donating effects can influence keto-enol equilibria.
- Crystal packing effects : X-ray structures (e.g., Acta Crystallogr. Sect. E reports) may show variations in bond angles due to intermolecular interactions . Mitigation strategies include variable-temperature NMR and comparative analysis of multiple crystal forms.
Q. How can reaction yields be optimized when synthesizing derivatives under varying catalytic conditions?
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) to determine optimal activity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent .
Q. What strategies address stereochemical complexity in derivatives of 1-[3-(Dimethylamino)phenyl]-2-propanone?
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Asymmetric synthesis : Employ chiral auxiliaries or catalysts to control stereochemistry during ketone functionalization (e.g., α-alkylation) .
- Circular dichroism (CD) : Confirm absolute configuration of stereoisomers .
Methodological Notes
- Synthesis : Prioritize small-scale trials to optimize conditions before scaling up.
- Data validation : Cross-reference computational predictions (e.g., PubChem) with experimental results to resolve discrepancies .
- Safety protocols : Adhere to institutional guidelines and SDS recommendations for ketone handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
